Clinical Efficacy Superiority Over Tolterodine in Micturition Frequency and Continence Rates
In a 12-week randomized, double-blind, active-control OPERA trial (n=790 women), extended-release (ER) oxybutynin (10 mg/d) demonstrated significantly greater efficacy than ER tolterodine (4 mg/d) in reducing micturition frequency (P=0.003). The proportion of women reporting complete continence (zero episodes of urinary incontinence) was also significantly higher with oxybutynin (23.0%) compared to tolterodine (16.8%, P=0.03) [1].
| Evidence Dimension | Reduction in micturition frequency |
|---|---|
| Target Compound Data | Significant reduction vs. baseline |
| Comparator Or Baseline | Tolterodine ER 4 mg/d |
| Quantified Difference | P=0.003 in favor of oxybutynin |
| Conditions | 12-week treatment in women with overactive bladder (OPERA trial) |
Why This Matters
This head-to-head data establishes oxybutynin's superior efficacy for key OAB symptoms, providing a clear justification for its selection over tolterodine in cases where maximal micturition frequency reduction is the primary clinical goal.
- [1] Diokno AC, et al. Prospective, randomized, double-blind study of the efficacy and tolerability of the extended-release formulations of oxybutynin and tolterodine for overactive bladder: results of the OPERA trial. Mayo Clin Proc. 2003;78(6):687-695. View Source
